cis-2-Iodocyclopropanecarboxylic acid
Overview
Description
cis-2-Iodocyclopropanecarboxylic acid: is a chemical compound with the molecular formula C4H5IO2 and a molecular weight of 211.99 g/mol . It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of an iodine atom attached to a cyclopropane ring, which is further connected to a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Cyclopropyl Cyanide: One of the methods to prepare cyclopropanecarboxylic acid, which can be further iodinated to obtain cis-2-Iodocyclopropanecarboxylic acid, involves the hydrolysis of cyclopropyl cyanide.
Action of Alkali on Ethyl γ-Chlorobutyrate: Another method involves the action of alkali on ethyl γ-chlorobutyrate, leading to the formation of cyclopropanecarboxylic acid.
Industrial Production Methods: The industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-2-Iodocyclopropanecarboxylic acid can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives .
Scientific Research Applications
cis-2-Iodocyclopropanecarboxylic acid has several scientific research applications, including:
Drug Synthesis: It serves as a building block in the synthesis of pharmaceutical compounds.
Organic Chemistry Investigations: The compound is used in studies involving cyclopropane ring chemistry and the development of new synthetic methodologies.
Biological Research: It is employed in the study of biological pathways and mechanisms involving iodine-containing compounds.
Industrial Applications: The compound’s unique properties make it valuable in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of cis-2-Iodocyclopropanecarboxylic acid involves its interaction with molecular targets and pathways in biological systems. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules . The specific molecular targets and pathways involved depend on the context of its use, such as in drug synthesis or biological research .
Comparison with Similar Compounds
Cyclopropanecarboxylic Acid: A similar compound without the iodine atom, used in various synthetic applications.
2-Bromocyclopropanecarboxylic Acid: Another halogenated derivative with a bromine atom instead of iodine.
2-Chlorocyclopropanecarboxylic Acid: A compound with a chlorine atom, used in similar research applications.
Uniqueness: cis-2-Iodocyclopropanecarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated and chlorinated counterparts . The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts .
Properties
IUPAC Name |
(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDIEQQVGNSGM-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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